molecular formula C6H10N4 B13111604 N5-ethylpyrimidine-4,5-diamine

N5-ethylpyrimidine-4,5-diamine

Cat. No.: B13111604
M. Wt: 138.17 g/mol
InChI Key: OKXCLDGBIBXGAK-UHFFFAOYSA-N
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Description

N5-ethylpyrimidine-4,5-diamine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an ethyl group at the N5 position and amino groups at the 4 and 5 positions of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-ethylpyrimidine-4,5-diamine typically involves the reaction of 4,5-diaminopyrimidine with ethylating agents under controlled conditions. One common method is the alkylation of 4,5-diaminopyrimidine using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N5-ethylpyrimidine-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N5-ethylpyrimidine-4,5-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N5-ethylpyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with nucleic acids, affecting DNA and RNA synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the ethyl group at the N5 position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and may contribute to its specific interactions with molecular targets .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

5-N-ethylpyrimidine-4,5-diamine

InChI

InChI=1S/C6H10N4/c1-2-9-5-3-8-4-10-6(5)7/h3-4,9H,2H2,1H3,(H2,7,8,10)

InChI Key

OKXCLDGBIBXGAK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CN=CN=C1N

Origin of Product

United States

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